![molecular formula C8H9N3O2 B1287867 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one CAS No. 65740-56-9](/img/structure/B1287867.png)
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . This compound is used in the synthesis of various organic pigments and also finds applications in the fields of dyes and medicine .
Synthesis Analysis
The synthesis of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one involves the use of 85% ethanol-water solution, iron powder, and hydrochloric acid. The reaction mixture is heated to boiling under reflux conditions. Then, 5-nitro-6-methylbenzimidazolone is added gradually over a period of 4 hours. The reaction mixture is then neutralized with sodium carbonate, filtered, and the product is dried under an infrared lamp .Molecular Structure Analysis
The molecular formula of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one is C8H9N3O2 . The InChI string representation of the molecule is1S/C8H9N3O2/c1-13-7-3-6-5(2-4(7)9)10-8(12)11-6/h2-3H,9H2,1H3,(H2,10,11,12)
. Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of the compound is 179.18 . The SMILES string representation of the molecule isCOc1cc2NC(=O)Nc2cc1N
.
Scientific Research Applications
Organic Synthesis
This compound is a heterocyclic building block . It can be used in the synthesis of a variety of organic compounds, contributing to the development of new molecules for research and industrial applications .
Pigment Synthesis
“5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one” is used as an important intermediate in the synthesis of Pigment Orange 64 . This pigment has applications in various industries including paints, plastics, and printing inks .
Dye Synthesis
In addition to pigments, this compound can also be used in the synthesis of dyes . Dyes have a wide range of applications, from textiles and leather to paper and food coloring .
Medicinal Chemistry
The benzimidazole core is a common motif in medicinal chemistry. Therefore, “5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one” could potentially be used in the development of new pharmaceuticals.
Material Science
Given its unique structure, this compound could open doors for novel studies in material science. It could potentially be used in the development of new materials with unique properties.
Color Filters
“5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one” is used in preparing colorant for color filters . These filters are used in a variety of applications, including photography, lighting, and display technologies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-6-methoxy-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-13-7-3-6-5(2-4(7)9)10-8(12)11-6/h2-3H,9H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZFSHBBEAAUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1N)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589902 | |
Record name | 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65740-56-9 | |
Record name | 5-Amino-1,3-dihydro-6-methoxy-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65740-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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